4-Formylphenyl 3-nitro-4-methylbenzoate
Description
4-Formylphenyl 3-nitro-4-methylbenzoate is a nitro-substituted benzoate ester characterized by a formyl group on the phenyl ring and a nitro group at the 3-position alongside a methyl group at the 4-position of the benzoate moiety. Its synthesis typically involves esterification between 3-nitro-4-methylbenzoyl chloride and 4-hydroxybenzaldehyde derivatives under controlled conditions .
Properties
Molecular Formula |
C15H11NO5 |
|---|---|
Molecular Weight |
285.25g/mol |
IUPAC Name |
(4-formylphenyl) 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c1-10-2-5-12(8-14(10)16(19)20)15(18)21-13-6-3-11(9-17)4-7-13/h2-9H,1H3 |
InChI Key |
ZHBMJSUJZWINHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Molecular Geometry
The positions and types of substituents significantly influence molecular geometry and intermolecular interactions. Key comparisons include:
- Key Findings :
- The dihedral angle between aromatic rings in this compound (4.96°) indicates near-planarity, contrasting sharply with F4BrB (62.90°) and F2ClB (19.55°). This planar arrangement is attributed to steric and electronic effects of the methyl and nitro groups .
- Bromo and chloro substituents in F4BrB and F2ClB introduce halogen bonding, absent in the methyl/nitro-substituted analogue .
Thermal and Electronic Properties
Substituents impact thermal stability and optoelectronic behavior:
- Key Findings :
- Nitro and formyl groups enhance electron-withdrawing capacity, critical for charge transport in optoelectronic devices. Methyl groups may improve solubility but reduce thermal stability .
- Azomethines with triphenylamine cores exhibit lower HOMO-LUMO gaps (2.8–3.1 eV), making them superior for solar cell applications compared to nitrobenzoates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
